molecular formula C10H10N2O2 B189499 Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 129912-28-3

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B189499
M. Wt: 190.2 g/mol
InChI Key: QUGDRECJYGCLIY-UHFFFAOYSA-N
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Description

“Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound . Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves several steps. For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate” and its derivatives can be established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

“Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate” can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

  • Anti-inflammatory and Analgesic Activities: Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate and its derivatives have been studied for their anti-inflammatory and analgesic properties. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities were reported (Abignente et al., 1982). Similarly, another study focused on the synthesis and anti-inflammatory activity of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides (Di Chiacchio et al., 1998).

  • Synthesis and Structural Studies: The compound's synthesis has been a subject of research, with studies reporting aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst (Mohan et al., 2013). Research also includes the study of its crystal structures and charge distributions, which are crucial for understanding its reactivity and potential applications in material science (Tafeenko et al., 1996).

  • Cytotoxic and Anticancer Properties: Some studies have explored the cytotoxic activity of Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate derivatives. For example, research on the synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives revealed insights into their potential as cytotoxic agents and CDK inhibitors (Vilchis-Reyes et al., 2010).

  • Potential Carcinogenicity: There is also research indicating the potential carcinogenicity of some imidazo[1,2-a]pyridine derivatives, such as PhIP, a mutagenic heterocyclic amine found in cooked meats, which has been associated with colon and mammary carcinomas in animal models (Ito et al., 1991).

Future Directions

The future directions for “Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate” and its derivatives could involve further exploration of their biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-5-12-6-8(10(13)14-2)3-4-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGDRECJYGCLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net

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